![molecular formula C11H11NO2 B2793791 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360946-96-8](/img/structure/B2793791.png)

5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

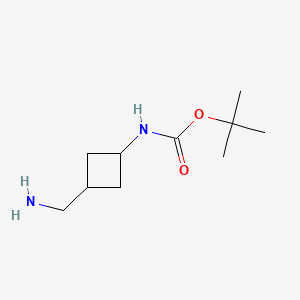

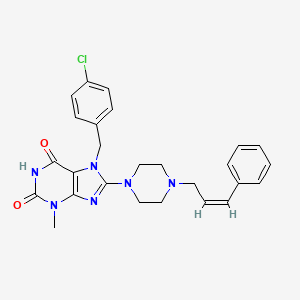

5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the linear formula C11H11NO2 . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of spirocyclic oxindoles, such as 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one, has been a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed . Libraries of spiro[cyclopropane-1,3’-indolin]-2’-ones were synthesized and evaluated for their biological activity against different human cancer cell lines .Molecular Structure Analysis

The molecular structure of 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is characterized by a unique spirocyclic structure . Defined as a bicycle connected by a single fully-substituted carbon atom, spirocycles are inherently highly 3-dimensional structures .Chemical Reactions Analysis

The chemical reactions involving 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one are part of the broader field of spirocyclic oxindoles chemistry . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one include its molecular formula C11H11NO2 . More specific properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found in specialized databases .科学的研究の応用

Synthetic Procedures and Chemical Properties

A study by Beccalli et al. (2003) explores a new synthetic pathway to related spiro compounds, highlighting methods for the synthesis of complex organic structures like 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (Beccalli, Clerici, & Gelmi, 2003).

Maurya et al. (2014) developed a highly diastereoselective synthesis for spiro[cyclopropane-1,3′-indolin]-2′-ones, demonstrating an efficient and catalyst-free method, relevant for similar compounds (Maurya, Reddy, Mani, Kapure, Adiyala, Nanubolu, Singarapu, & Kamal, 2014).

Buev, Moshkin, and Sosnovskikh (2018) discussed the reactivity of spiroanthraceneoxazolidines with spiro[cyclopropane-3,3′-indolin]-2-ones, providing insights into the chemical behavior of similar spiro compounds (Buev, Moshkin, & Sosnovskikh, 2018).

Potential Anticancer Applications

Reddy et al. (2015) synthesized and evaluated a series of spiro[cyclopropane-1,3'-indolin]-2'-ones for anticancer activity, finding promising results against various human cancer cell lines, suggesting potential therapeutic applications for 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (Reddy, Nayak, Mani, Kapure, Adiyala, Maurya, & Kamal, 2015).

Li et al. (2013) designed a series of compounds including spiro[indoline-3,4'-piperidine]-2-ones, showing efficacy in pharmacological and antitumor assays. This demonstrates the potential of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one in cancer research (Li, Wu, Tian, Zhang, & Wu, 2013).

Photochemical Studies

- Li et al. (2020) conducted photochemical studies on spirocyclopropyl oxindoles, which could inform understanding of the photochemical properties of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (Li, Kutta, Jandl, Bauer, Nuernberger, & Bach, 2020).

将来の方向性

The future directions for the study of 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one could involve further exploration of its potential anticancer properties . Additionally, the development of new synthetic methodologies to access saturated heterocycles for potential use in drug discovery could be a promising area of research .

特性

IUPAC Name |

5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)11(4-5-11)10(13)12-9/h2-3,6H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMRQHOKXJCZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C23CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Methylamino)ethyl]benzamide;hydrochloride](/img/structure/B2793710.png)

![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793714.png)

![8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2793715.png)

![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2793720.png)

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2793724.png)

![N-(benzo[d]thiazol-5-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2793725.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate](/img/structure/B2793728.png)